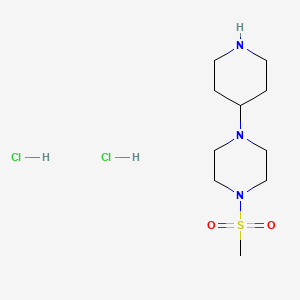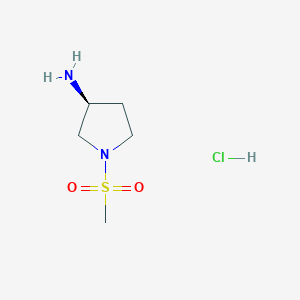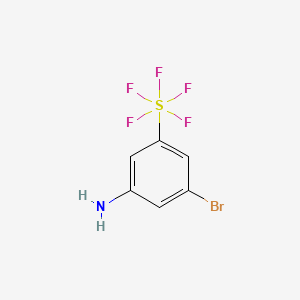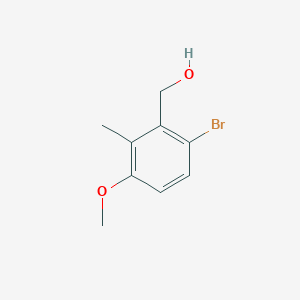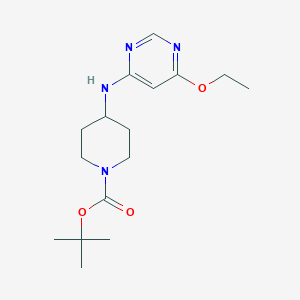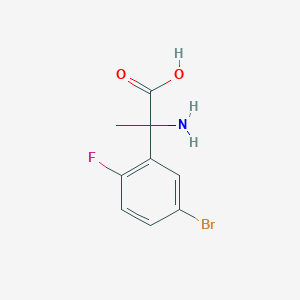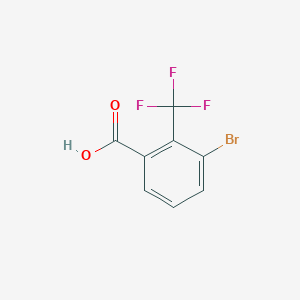![molecular formula C5H10ClN B1374324 2-氮杂双环[3.1.0]己烷盐酸盐 CAS No. 841302-37-2](/img/structure/B1374324.png)
2-氮杂双环[3.1.0]己烷盐酸盐
描述
2-Azabicyclo[3.1.0]hexane hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C5H9N·HCl. It is a solid at room temperature and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .
科学研究应用
2-Azabicyclo[3.1.0]hexane hydrochloride has significant applications in scientific research, including:
作用机制
Target of Action
The primary target of 2-Azabicyclo[31A related compound, ropanicant (suvn-911), which also comprises an azabicyclo[310]hexane moiety, is known to act as an antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of nicotinic acetylcholine receptor, implicated in various neurological disorders, including depression .
Mode of Action
The exact mode of action of 2-Azabicyclo[31If it shares a similar mechanism with ropanicant, it may act by blocking the α4β2 nachr, thereby modulating the release of various neurotransmitters .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[31Antagonism of the α4β2 nachr can affect numerous downstream pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Result of Action
The specific molecular and cellular effects of 2-Azabicyclo[31If it acts similarly to ropanicant, it may have antidepressant-like effects, potentially through modulation of serotonin levels and brain-derived neurotrophic factor (bdnf) activity .
生化分析
Biochemical Properties
2-Azabicyclo[3.1.0]hexane hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities . This compound interacts with enzymes such as ketohexokinase (KHK) and muscarinic receptors, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
2-Azabicyclo[3.1.0]hexane hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to act as a potent μ-opioid receptor antagonist, affecting pain signaling pathways . Additionally, its interaction with muscarinic receptors can alter neurotransmitter release and signal transduction, impacting cellular communication and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Azabicyclo[3.1.0]hexane hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and receptors, leading to conformational changes that either inhibit or activate their functions . For example, its interaction with the ketohexokinase enzyme results in the inhibition of fructose metabolism, which has implications for conditions like non-alcoholic fatty liver disease . Additionally, its binding to muscarinic receptors can modulate neurotransmitter release and signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.1.0]hexane hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to 2-Azabicyclo[3.1.0]hexane hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.1.0]hexane hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-Azabicyclo[3.1.0]hexane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Its inhibition of ketohexokinase affects fructose metabolism, leading to changes in metabolic pathways related to energy production and storage . Additionally, its interaction with muscarinic receptors can impact neurotransmitter metabolism and signal transduction pathways .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[3.1.0]hexane hydrochloride within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .
Subcellular Localization
2-Azabicyclo[3.1.0]hexane hydrochloride exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane hydrochloride typically involves the photochemical decomposition of CHF2-substituted pyrazolines. This method is favored due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another approach involves the intramolecular cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[3.1.0]hexane hydrochloride are not extensively documented. the scalability of the photochemical decomposition method suggests its potential for industrial applications due to its straightforward operation and mild conditions .
化学反应分析
Types of Reactions
2-Azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a wide range of substituted bicyclic compounds .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane hydrochloride: Similar in structure but differs in the position of the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.
Uniqueness
2-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKIWNRVZPBLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841302-37-2 | |
| Record name | 2-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SUVN-911 interact with its target and what are the downstream effects?
A: SUVN-911 acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine α4β2 receptor [, ]. By binding to this receptor, it prevents the binding of acetylcholine, a neurotransmitter. This antagonism of α4β2 receptors is believed to play a role in its antidepressant effects.
Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) profile of SUVN-911?
A: Studies in rats have shown that SUVN-911 is orally bioavailable and demonstrates good brain penetration []. Additionally, it exhibits dose-dependent receptor occupancy in the brain, further supporting its potential as a therapeutic agent for depression []. Further research, including human clinical trials, will provide a more comprehensive understanding of SUVN-911's PK/PD profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


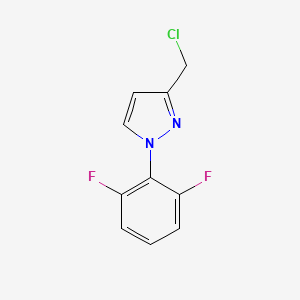
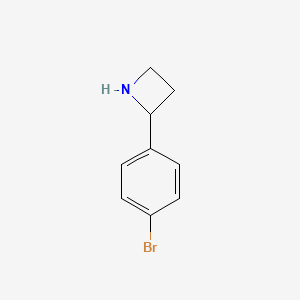
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)

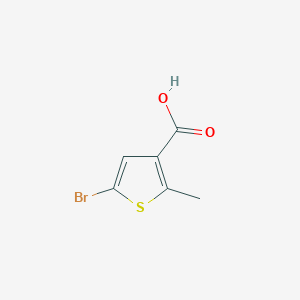
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
